Ruthenium(III) nitrosyl nitrate
Description
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Structure
2D Structure
Properties
Molecular Formula |
N4O10Ru-4 |
|---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
nitroxyl anion;ruthenium;trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1; |
InChI Key |
KXNZEZJNRPNFBC-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru] |
physical_description |
Red-brown odorless crystals; [Alfa Aesar MSDS] |
Origin of Product |
United States |
The Significance of Ruthenium Nitrosyl Complexes in Advanced Inorganic Chemistry
Ruthenium nitrosyl complexes, characterized by the presence of a nitric oxide (NO) ligand attached to a ruthenium center, represent a fascinating and widely studied class of compounds in inorganic chemistry. rsc.orgnih.gov The nature of the bond between ruthenium and the nitrosyl ligand is complex and can be influenced by the other ligands present in the coordination sphere, leading to a rich and diverse chemistry. rsc.orgrsc.org
One of the most notable features of many ruthenium nitrosyl complexes is their photo-responsive behavior. rsc.orgresearchgate.net Upon irradiation with light, these complexes can undergo transformations such as the release of the nitric oxide molecule or linkage isomerization, where the nitrosyl ligand switches its coordination mode from N-bound (Ru-NO) to O-bound (Ru-ON). rsc.orgrsc.org This photo-reactivity has sparked interest in their potential applications in areas like data storage and as photoswitches. rsc.org
Furthermore, the ability of some ruthenium nitrosyl complexes to release nitric oxide, a crucial signaling molecule in various biological processes, has led to investigations into their potential as therapeutic agents. rsc.orgresearchgate.net The study of these complexes has significantly contributed to the understanding of fundamental concepts in coordination chemistry, including electron transfer processes and molecular dynamics. rsc.org
An Overview of Research Trajectories for Ruthenium Iii Nitrosyl Nitrate
Established Synthetic Routes for this compound
The synthesis of this compound, a key precursor for various ruthenium-based materials, can be achieved through several established methodologies. These routes often begin with common ruthenium starting materials and involve specific reaction sequences to introduce the nitrosyl and nitrate ligands.
Synthesis from Ruthenium Halide Precursors
A prevalent method for synthesizing this compound involves starting with ruthenium halide precursors, most commonly ruthenium(III) chloride (RuCl₃). One documented procedure involves a multi-step process. google.com Initially, ruthenium trichloride (B1173362) is reacted with sodium nitrite to form a ruthenium nitrosyl chloride intermediate. google.com This intermediate is then treated with silver nitrate, which facilitates the replacement of the chloride ions with nitrate ions, yielding a solution of this compound. google.com The final solid product can be obtained through extraction with ether followed by evaporation. google.com
Another approach starting from ruthenium chloride involves its transformation into ruthenium tetroxide (RuO₄). This highly reactive intermediate is then reacted with nitrogen oxides in a nitric acid medium to form ruthenium nitrosyl nitrate. osti.gov This method has been utilized to prepare solutions of the compound for further studies, including radiolabeling with ¹⁰⁶Ru for extraction experiments. osti.gov
A notable synthesis of ruthenium nitrosyl chloride (Ru(NO)Cl₃), an important intermediate, involves dissolving hydrated ruthenium trichloride in a hydrochloric acid solution and then adding an aqueous solution of sodium nitrite. google.com The reaction is characterized by the release of reddish-brown nitrogen dioxide gas and a color change in the solution from scarlet to intense violet. google.com
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| Ruthenium(III) chloride | 1. Sodium nitrite 2. Silver nitrate | Ruthenium nitrosyl chloride | This compound | google.com |
| Ruthenium(III) chloride | Transformation to RuO₄, then nitrogen oxides in nitric acid | Ruthenium tetroxide | This compound solution | osti.gov |
| Hydrated ruthenium trichloride | Sodium nitrite in hydrochloric acid | Not applicable | Ruthenium nitrosyl chloride | google.com |
Nitrosation Reactions for this compound Formation
Nitrosation, the process of introducing a nitroso group (NO), is a fundamental step in the formation of this compound. These reactions can be performed using various nitrosating agents. Nitrous acid, often generated in situ from the acidification of sodium nitrite, is a common reagent for this purpose. wikipedia.org The efficiency of the nitrosation of ruthenium chloro complexes to form nitroso chloro complexes is high when conducted at elevated temperatures (95-100°C) with a specific ratio of sodium nitrite to ruthenium in a hydrochloric acid solution. researchgate.net
The mechanism of nitrosation of ruthenium complexes is proposed to involve the reduction of Ru(IV) to Ru(III) by nitrous acid, followed by the reaction of the Ru(III) complex with nitrogen(II) oxide. researchgate.net This highlights the dual role of the nitrosating agent as both a reductant and a source of the nitrosyl ligand.
Conversion of Nitrite Ligands to Nitrosyl
The conversion of a coordinated nitrite ligand (NO₂⁻) to a nitrosyl ligand (NO⁺) is a key transformation in the synthesis of ruthenium nitrosyl complexes. This conversion is typically achieved in acidic media. rsc.org For instance, the treatment of a ruthenium complex containing a nitro ligand with acids like hydrochloric acid, trifluoroacetic acid, or nitric acid can lead to the formation of the corresponding nitrosyl complex. rsc.org This process is a common strategy in the synthesis of a variety of ruthenium nitrosyl compounds with different co-ligands. rsc.org
Conversely, the interconversion between nitrosyl and nitrite ligands is a reversible process in some cases. wikipedia.org Base hydrolysis of metal nitrosyl complexes can yield the corresponding nitrite complexes. wikipedia.org This nitrosyl-nitrite interconversion is a significant aspect of the chemistry of ruthenium complexes and has been the subject of detailed studies. acs.org
A proposed mechanism for the synthesis of ruthenium nanoparticles from this compound in the presence of sodium hydroxide involves the formation of a stable ruthenium nitrite complex. rsc.orgrsc.orgrsc.org This intermediate is believed to prevent the undesirable hydrolysis and precipitation of ruthenium oxides. rsc.orgrsc.orgrsc.org It is suggested that the stable nitrosyl group undergoes hydrolysis to form a nitrite group in basic conditions. rsc.org
Continuous Flow Synthesis Approaches for Nanomaterial Precursors
This compound has emerged as a valuable precursor for the synthesis of ruthenium nanoparticles, particularly through continuous flow methods. rsc.orgrsc.orgrsc.orgresearchgate.netdntb.gov.ua These approaches offer precise control over nanoparticle size and distribution, which is crucial for catalytic applications. rsc.orgrsc.orgrsc.orgresearchgate.net
In a typical continuous flow synthesis, a solution of this compound and a reducing agent, such as sodium borohydride, are pumped through a microreactor, often a coiled flow inverter reactor (CFIR). rsc.orgresearchgate.net The rapid mixing and controlled reaction conditions within the microreactor facilitate the homogeneous nucleation and growth of ruthenium nanoparticles. rsc.orgrsc.orgresearchgate.net By manipulating parameters such as reactant concentrations, flow rates, and the pH of the precursor solution, the average size of the resulting nanoparticles can be finely tuned. rsc.orgrsc.orgrsc.orgresearchgate.net For example, ruthenium nanoparticles with average sizes ranging from 2 to 4 nm with narrow size distributions have been successfully synthesized using this method. rsc.orgrsc.orgrsc.orgresearchgate.net
The use of this compound as a precursor in this context is advantageous because it helps to form a stable intermediate ruthenium nitrite complex in the presence of a base like sodium hydroxide, which prevents the formation of ruthenium oxide aggregates. rsc.orgrsc.orgrsc.org This contrasts with more conventional precursors like ruthenium chlorides, which are more prone to hydrolysis under basic conditions. rsc.orgrsc.orgrsc.org
| Synthesis Method | Precursor | Key Features | Outcome | Reference |
| Continuous Flow Synthesis | This compound | Use of coiled flow inverter reactor (CFIR), rapid mixing, pH control | Tuneable ruthenium nanoparticles (2-4 nm) | rsc.orgrsc.orgrsc.orgresearchgate.net |
| Wet Reduction (for comparison) | Ruthenium(III) chloride | Prone to hydrolysis and precipitation | Less control over nanoparticle size and distribution | rsc.org |
Reaction Mechanisms in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product purity. The primary mechanism at play is ligand exchange, which occurs in both aqueous and non-aqueous environments.
Ligand Exchange Mechanisms in Aqueous and Non-Aqueous Media
Ligand exchange is a fundamental process in the formation of this compound and its subsequent reactions. In aqueous solutions, the nitrate (NO₃⁻) groups in the coordination sphere of the ruthenium nitrosyl complex can be replaced by other ligands present in the solution. For example, in the presence of hydroxide ions (OH⁻) from the addition of sodium hydroxide, the nitrate ligands can be substituted by hydroxyl ligands. rsc.org
The nitrosyl (NO) group itself is remarkably stable due to the strong π-backbonding between ruthenium and nitrogen. rsc.orgrsc.org However, under certain conditions, such as in basic aqueous media, the nitrosyl group can be hydrolyzed to a nitrite group (NO₂⁻). rsc.org This transformation is a key step in a proposed mechanism for the formation of ruthenium nanoparticles, where the resulting stable ruthenium nitrite complex prevents the precipitation of ruthenium oxides. rsc.orgrsc.org
The nitrosation of ruthenium chloro complexes in aqueous hydrochloric acid is believed to proceed through a mechanism involving the reduction of Ru(IV) to Ru(III) by nitrous acid, followed by the reaction of the Ru(III) species with nitrogen(II) oxide. researchgate.net This indicates a complex series of redox and ligand exchange reactions.
In non-aqueous media, such as during the extraction of this compound with ether, the solvent molecules can also participate in ligand exchange, although the primary species being extracted is the neutral complex. google.com The study of ligand substitution kinetics in various solvents has provided insights into the reactivity of ruthenium nitrosyl complexes. For instance, the thermal back-reactions of photochemically generated ruthenium(III) solvento complexes with nitric oxide to reform the nitrosyl complexes show strong solvent dependence. calstate.edu
Influence of pH and Reaction Conditions on Reaction Pathways
The synthesis and subsequent reactions of this compound are highly sensitive to the pH and other reaction conditions, which dictate the speciation of ruthenium complexes in solution and the ultimate products.
In acidic environments, particularly in nitric acid, this compound can be synthesized from various precursors. One established method involves the reaction of an acidic solution of ruthenium nitrate with sodium nitrite. google.comepo.org The reaction, carried out in a three-necked round bottom flask with heating, proceeds according to the chemical equation: Ru(NO₃)₃ + 2NaNO₂ + 2HNO₃ → Ru(NO)(NO₃)₃ + 2NaNO₃ + NO₂↑ + H₂O. google.comepo.org This process underscores the necessity of an acidic medium to facilitate the formation of the nitrosyl complex. The stability of the Ru(III) ion itself is pH-dependent; it is thermodynamically stable in highly acidic conditions with a pH below 1.8. rsc.orgrsc.org Above this pH, it is prone to hydrolysis, which can lead to the formation of ruthenium hydroxides or oxides. rsc.orgrsc.org
The concentration of nitric acid also plays a crucial role in the speciation of nitrosylruthenium complexes. A series of nitratoaquo nitrosylruthenium complexes with the general formula [RuNO(NO₃)y(OH)₃₋y(H₂O)₂] have been identified in aqueous solutions. researchgate.net These complexes undergo hydrolysis at a measurable rate at room temperature. researchgate.net Studies monitoring the UV-Visible spectrum of this compound in varying nitric acid concentrations have shown dynamic changes over time. osti.gov For instance, upon increasing the nitric acid concentration from 1.5 M to 7.0 M, a peak at approximately 468 nm intensifies, indicating a shift in the equilibrium and the formation of different ruthenium species. osti.gov
Conversely, under basic conditions, the reaction pathways are significantly altered. The addition of sodium hydroxide (NaOH) to a solution of this compound does not lead to complete hydrolysis and precipitation, as might be expected with other metal salts like chlorides or nitrates. rsc.orgrsc.orgrsc.org Instead, a stable intermediate ruthenium nitrite complex is formed. rsc.orgrsc.orgrsc.org This is attributed to the hydrolysis of the very stable nitrosyl (NO) group into a nitrite (NO₂⁻) group. rsc.orgrsc.org This transformation is partially reversible. rsc.org The formation of this stable nitrite intermediate is a key factor in preventing the unwanted precipitation of ruthenium oxides, which is a common issue with other ruthenium precursors under basic conditions. rsc.orgrsc.orgrsc.org This behavior is exploited in the synthesis of ruthenium nanoparticles, where controlling the pH allows for the tuning of nanoparticle size. rsc.orgrsc.org
The reaction conditions for the synthesis of solid this compound have been optimized to achieve high yields. The reaction between ruthenium nitrate and sodium nitrite is typically heated for a duration of 1 to 8 hours, with a preferred range of 4 to 8 hours, to drive the reaction to completion. google.comepo.org Following the reaction, extraction with a solvent like anhydrous ether is employed to isolate the product, with multiple extractions improving the yield. google.comepo.org Using these optimized conditions, product yields can exceed 95%. epo.orggoogleapis.com
Table 1: Influence of pH on Ruthenium Speciation
| pH Range | Dominant Ruthenium Species/Behavior | Reaction Pathway | Reference |
|---|---|---|---|
| < 1.8 (Acidic) | Ru³⁺ is thermodynamically stable | Formation of Ru(NO)(NO₃)₃ from Ru(NO₃)₃ and NaNO₂ in HNO₃. | rsc.orgrsc.org |
| > 1.8 (Acidic to Neutral) | Hydrolysis of Ru³⁺ | Potential formation of Ru(OH)₃. | rsc.orgrsc.org |
| Basic (in presence of NaOH) | Formation of a stable ruthenium nitrite complex | Hydrolysis of the nitrosyl (NO) group to a nitrite (NO₂⁻) group, preventing precipitation. | rsc.orgrsc.orgrsc.org |
| High Molarity HNO₃ | Equilibrium shift | Formation of different nitratoaquo nitrosylruthenium complexes. | researchgate.netosti.gov |
Theoretical Studies on Reaction Intermediates and Transition States
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the complex nature of ruthenium-nitrosyl compounds. These theoretical investigations provide insight into the electronic structure, bonding, and reactivity of intermediates and transition states that are often difficult to characterize experimentally.
A significant area of theoretical interest is the phenomenon of photo-isomerism in ruthenium nitrosyl complexes. The Ru-NO moiety can exist in different isomeric forms, including a stable ground state (GS, Ru-NO) and at least two metastable states (MS1, Ru-ON, and MS2, η²-coordinated). nih.gov These isomers possess distinct chemical and physical properties. nih.gov DFT calculations are used to model the geometries and energy levels of these ground and metastable states, helping to explain the kinetic and thermodynamic factors governing their interconversion. scispace.comresearchgate.net
The stability of the Ru-NO bond is a key feature of these complexes. It is characterized by strong π-back bonding from the ruthenium metal center to the nitrosyl ligand. rsc.orgrsc.org This bond is so stable that the Ru-NO(III) group often behaves like a single chemical entity. rsc.orgrsc.org Theoretical studies help to quantify the nature of this bond, including bond lengths and angles. For instance, in typical ruthenium nitrosyl complexes, the Ru-NO fragment is nearly linear, which is characteristic of a Ru²⁺-NO⁺ electronic structure. nih.gov
Furthermore, computational chemistry is applied to understand kinetic phenomena such as the "trans effect," which describes how a ligand influences the lability of the ligand positioned opposite to it. scispace.com This effect is related to the properties of both the ground state and the transition state of a substitution reaction. scispace.com By modeling these states, researchers can predict reaction pathways and the relative stability of different isomers. While specific theoretical studies on the transition states involved in the direct synthesis of this compound from ruthenium nitrate are not extensively detailed in the provided results, the principles derived from computational studies of other ruthenium nitrosyl complexes are applicable. DFT calculations are routinely used to support the characterization of newly synthesized nitrosyl ruthenium compounds, providing a deeper understanding of their structure and electronic properties. nih.gov
Structural Elucidation and Spectroscopic Characterization in Research Contexts
Advanced Spectroscopic Techniques for Structural Analysis
A variety of spectroscopic methods are employed to probe the structural details of ruthenium(III) nitrosyl nitrate (B79036), each providing unique information about the ligands and the central metal ion.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the bonding modes of the nitrosyl (NO) and nitrate (NO₃⁻) ligands.
The stretching frequency of the nitrosyl ligand (ν(NO)) is particularly informative. In ruthenium nitrosyl complexes, a linear M-N-O arrangement typically gives rise to a strong absorption band in the IR spectrum between 1650 and 1900 cm⁻¹. wikipedia.org For solid ruthenium(III) nitrosyl nitrate, a characteristic IR peak has been observed at 1924 cm⁻¹, indicative of a linear Ru-N-O bond. epo.org This is consistent with the view of the nitrosyl group acting as a NO⁺ cation, which is isoelectronic with carbon monoxide and acts as a two-electron donor to the metal. wikipedia.org In contrast, bent M-N-O geometries, which are less common for ruthenium nitrosyl complexes, absorb at lower frequencies, typically in the 1525–1690 cm⁻¹ range, reflecting a lower N-O bond order. wikipedia.orgnih.gov
Raman spectroscopy complements IR by providing information on the vibrational modes of the various species present in solution. Studies of this compound in nitric acid solutions of varying concentrations have revealed the complex speciation of the compound. researchgate.net The Raman spectra show distinct vibrational bands corresponding to the nitrosyl and nitrate ligands, which can shift depending on the coordination environment and the concentration of the acid. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | **Frequency (cm⁻¹) ** | Assignment |
|---|
While less commonly reported for the specific compound this compound due to the paramagnetic nature of Ru(III), NMR spectroscopy can, in principle, provide valuable information about the ligand environments in related diamagnetic ruthenium nitrosyl complexes. Techniques like ¹⁵N and ¹⁴N NMR could directly probe the nitrogen atoms of both the nitrosyl and nitrate ligands, offering insights into the electronic structure and any dynamic processes occurring in solution.
UV-Visible spectroscopy is a powerful tool for studying the electronic structure and speciation of this compound in solution. The electronic transitions within the molecule give rise to characteristic absorption bands. For instance, the UV-Visible spectrum of this compound in dilute nitric acid changes over time, indicating the presence of multiple ruthenium nitrosyl complexes in aged solutions. osti.gov A peak that grows in at 468 nm has been used to monitor the aging of these solutions. osti.gov This technique is also employed to quantify the concentration of ruthenium in solution, for example, by oxidizing it to ruthenium tetroxide (RuO₄), which has a maximum absorbance at 385 nm in nitric acid. osti.gov The continuous change in the UV-Visible spectrum over extended periods, without a clear isosbestic point, suggests the presence of at least nine different ruthenium nitrosyl species in aged nitric acid solutions. osti.gov
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local coordination environment of the ruthenium atom. XANES can reveal the oxidation state and geometry of the ruthenium center, while EXAFS analysis can determine the bond distances and coordination numbers of the surrounding ligands. This technique is particularly valuable for characterizing the structure of complexes in non-crystalline states, such as in solutions or amorphous solids.
Crystallographic Studies of Ruthenium Nitrosyl Nitrate and Related Complexes
In general, six-coordinate {RuNO}⁶ complexes, which are formally complexes of Ru(II) and NO⁺, are typically mononitrosyl and feature a linear {RuNO} unit. scribd.com The crystal structures of various ruthenium nitrosyl complexes reveal that the Ru-N-O angle is usually linear or very close to it. wikipedia.orgnih.govscribd.com For example, in the complex anion [RuNO(NO₂)₄(OH)]²⁻, the ruthenium is coordinated to a nitrosyl group, four nitro groups, and a hydroxide (B78521) ion. rsc.org The structural parameters for the [RuNOCl₄L]⁻ moiety in related complexes show Ru-Cl distances in the range of 2.34–2.40 Å and a nearly linear RuNO fragment. nih.gov
Analysis of Metal-Ligand Bonding in this compound
The bonding in this compound is a subject of considerable interest due to the "non-innocent" nature of the nitrosyl ligand. The bonding can be described in two main ways. Historically, for linear {RuNO}⁶ complexes, the model involves a coordinate bond from a Ru(II) center to a NO⁺ cation. scribd.com This involves σ-donation from the nitrogen to the metal and π-back-donation from the filled metal d-orbitals to the π* orbitals of the NO⁺ ligand, analogous to the bonding in metal carbonyls. wikipedia.orgscribd.com
A more comprehensive description is provided by molecular orbital theory, which considers the interactions between the ruthenium d-orbitals and the π* orbitals of the nitric oxide molecule. scribd.com The Enemark-Feltham notation, {MNO}ⁿ, is often used to classify nitrosyl complexes, where 'n' is the sum of the metal d-electrons and the electrons in the π* orbitals of NO. scribd.com For Ru(III) (a d⁵ metal) and NO, this would be a {RuNO}⁶ system, typically viewed as Ru(II) (d⁶) and NO⁺. This framework helps to rationalize the observed linear geometry and the strong Ru-N bond. The dual nature of the NO ligand as both a σ-donor and a π-acceptor results in a short Ru-NO bond. nih.gov
Characterization of the Ru-NO Bond
The bond between the ruthenium metal center and the nitrosyl (NO) ligand is a key feature of this compound, and its characterization is fundamental to understanding its reactivity. Researchers employ various spectroscopic methods to probe the Ru-NO bond.
Raman spectroscopy of this compound in nitric acid solutions shows characteristic vibrations associated with the ruthenium nitrosyl moiety. researchgate.net A prominent band observed between 1850-1930 cm⁻¹ is assigned to the ν(NO) stretching vibration. researchgate.net Isotopic substitution studies, replacing ¹⁴N with ¹⁵N, are also used to definitively assign the Ru-N-O vibrational modes, including the Ru-N stretch (νRuN) and the Ru-N-O bending (δRuNO) vibrations. acs.org
The following table summarizes typical vibrational frequencies observed for the Ru-NO group in various ruthenium nitrosyl complexes.
Table 1: Vibrational Frequencies for the Ru-NO Group
| Spectroscopic Technique | Vibration Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | ν(NO) Stretch | 1820 - 1960 | nih.gov |
| Raman Spectroscopy | ν(NO) Stretch | 1850 - 1930 | researchgate.net |
| Infrared (IR) Spectroscopy | δ(RuNO) Bend | ~600 | acs.org |
X-ray absorption fine structure (EXAFS) and computational simulations provide direct information on bond lengths. For many nitrosyl ruthenium complexes, the Ru-N bond length of the nitrosyl group is found to be approximately 1.75 Å. nih.gov
Table 2: Bond Length Data for the Ru-NO Moiety
| Technique | Bond | Bond Length (Å) | Reference |
|---|
Influence of Ancillary Ligands on Coordination Geometry
In many {RuNO}⁶ complexes, a pseudo-octahedral geometry is common. scribd.comuu.nl For instance, in complexes with four equatorial ligands, such as pyrazole (B372694) and pyrazolato groups, the nitrosyl ligand typically occupies one of the axial positions. uu.nl
The electronic properties of the ancillary ligands can exert a trans-influence, affecting the length and strength of the bond opposite to them. For example, a strong σ-donating ligand positioned trans to the nitrosyl group can influence the Ru-NO bond properties. rsc.org The coordination environment is highly adaptable; the reaction of a ruthenium nitrosyl precursor with different thiolate (SR) ligands can lead to the formation of distinct dimeric structures, demonstrating the directing influence of the ancillary ligand's organic substituent (R). rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | Ru(NO)(NO₃)₃ |
| Nitrate | NO₃⁻ |
| Water | H₂O |
| Pyrazole | C₃H₄N₂ |
| Thiolate | RS⁻ |
Reactivity and Coordination Chemistry
Ligand Substitution Reactions of Ruthenium(III) Nitrosyl Nitrate (B79036)
The coordination sphere of Ruthenium(III) nitrosyl nitrate is susceptible to ligand substitution reactions, where the nitrate ligands or other coordinated species can be replaced by a variety of incoming ligands. This reactivity is central to the synthesis of a diverse range of ruthenium nitrosyl complexes with tailored properties.
The nitrate ligands in this compound can be displaced by other ligands, a process that can be monitored using spectroscopic techniques. For instance, the exchange of nitrate for nitrite (B80452) ligands can be observed through changes in the UV-visible spectrum. Complexes with coordinated nitrate typically exhibit absorption bands at approximately 360 nm and 450 nm, whereas complexes with coordinated nitrite show a broad band around 420 nm osti.gov. This spectroscopic handle allows for the study of the kinetics and thermodynamics of nitrate ligand exchange reactions.
Furthermore, Raman spectroscopy has been employed to demonstrate the replacement of nitrate ligands by nitrites from nitrous acid, leading to the successive formation of mono-, cis-, and potentially mer-ruthenium nitrite complexes as the concentration of nitrous acid increases researchgate.net. Density functional theory (DFT) calculations have also been utilized to investigate the complexation reactions of ruthenium-nitrosyl species with nitrate ions in aqueous nitric acid solutions, revealing that the substitution process preferentially occurs in the equatorial plane relative to the Ru-NO axis researchgate.net.
This compound is reactive towards a variety of other donor ligands, leading to the formation of new complexes with altered chemical and physical properties. The substitution of nitrate ligands by neutral N-donor ligands, such as ammonia (B1221849), pyridine (B92270), and related molecules, is a common route to new ruthenium nitrosyl complexes nih.gov. These reactions are often driven by the formation of more stable coordination complexes.
The reactivity of ruthenium nitrosyl complexes also extends to sulfur-donor ligands. For example, reactions with thiolato ligands can lead to the formation of new sulfur-coordinated ruthenium nitrosyl species nih.gov. The nature of the ancillary ligands, including the incoming donor ligands, can significantly influence the electronic properties and reactivity of the ruthenium-nitrosyl core rsc.org.
Redox Chemistry of the Ruthenium-Nitrosyl Moiety
The ruthenium-nitrosyl moiety, often denoted as {RuNO}, is redox-active, meaning it can undergo electron transfer reactions. The formal oxidation state of the ruthenium center and the nitrosyl ligand can be modulated, leading to a rich redox chemistry that is fundamental to the compound's reactivity.
| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent/Electrolyte | Citation |
|---|---|---|---|---|
| [Ru(bpy)₂(NO)Cl]²⁺ | {RuNO}⁶/{RuNO}⁷ | +0.24 | CH₃CN/0.1 M TBAP | rsc.org |
| [Ru(terpy)(bpy)(NO)]³⁺ | {RuNO}⁶/{RuNO}⁷ | +0.45 | CH₃CN/0.1 M TBAP | rsc.org |
| [RuCl₃(NO)(dppb)] | Ru(III)/Ru(II) | -0.35 | CH₂Cl₂/0.1 M TBAPF₆ | rsc.org |
bpy = 2,2'-bipyridine; terpy = 2,2':6',2''-terpyridine; dppb = 1,4-bis(diphenylphosphino)butane; TBAP = tetrabutylammonium perchlorate; TBAPF₆ = tetrabutylammonium hexafluorophosphate.
The electron transfer processes involving the ruthenium-nitrosyl moiety can proceed through different mechanisms, including single electron transfer (SET) and double electron transfer (DET) pathways. In Ru(III)-mediated oxidation reactions, the mechanism can be elucidated by studying the reaction stoichiometry and identifying the reactive intermediates nih.govacs.org.
For instance, in reactions with certain oxidizing agents, a DET pathway via an oxygen atom transfer (OAT) can lead to the formation of a high-valent Ru(V) species as the primary reactive intermediate nih.govacs.org. In contrast, a SET mechanism would involve the stepwise transfer of single electrons, potentially generating Ru(IV) and other radical species nih.govacs.org. The specific pathway is influenced by the nature of the reactants and the reaction conditions. Understanding these mechanistic details is crucial for controlling the reactivity of this compound in various applications.
Hydrolytic Stability and Speciation in Aqueous Solutions
This compound is soluble in water and is typically supplied as a solution in dilute nitric acid to maintain its stability sigmaaldrich.comsigmaaldrich.com. The aqueous chemistry of ruthenium is known to be complex, and the speciation of this compound in solution is highly dependent on factors such as pH, concentration, and the presence of other coordinating anions rsc.org.
In nitric acid solutions, a variety of ruthenium nitrosyl species can coexist in equilibrium, with the general formula [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺ researchgate.net. The distribution of these species is influenced by the nitric acid concentration researchgate.net. While the Ru-NO bond is notably stable, the coordinated nitrate and water ligands can undergo exchange and hydrolysis reactions rsc.org.
Although the detailed pH-speciation of Ru(NO)(NO₃)₃ has not been extensively documented, it is known that under basic conditions, partial hydrolysis can occur rsc.org. This can lead to the formation of hydroxo- and aqua-complexes, and potentially the conversion of the nitrosyl group to a nitrite group rsc.org. The formation of stable ruthenium nitrite complexes can prevent the unwanted precipitation of metal oxides sigmaaldrich.comsigmaaldrich.comrsc.org. The intricate nature of these equilibria highlights the importance of carefully controlling the solution conditions to maintain the desired ruthenium nitrosyl species.
Formation of Hydroxo and Aquo Species
In aqueous nitric acid solutions, this compound undergoes hydration and hydrolysis, leading to a complex equilibrium between various species. The general formula for these complexes illustrates the substitution of nitrate, nitrite, and hydroxide (B78521) ligands with water molecules: [Ru(NO)(NO₃)ₓ(NO₂)y(OH)z(H₂O)₅₋ₓ₋y₋z]³⁻ˣ⁻ʸ⁻ᶻ acs.org. The coordination sphere of the ruthenium nitrosyl entity, [RuNO]³⁺, is dynamic, with nitrate ligands being readily replaced by water (aquo species) or hydroxide ions (hydroxo species) depending on the conditions acs.orgrsc.org.
Upon dissolution in nitric acid, various nitroso nitrate complexes of Ru(III) can exist, such as [RuNO(NO₃)ₙ(H₂O)₅₋ₙ]³⁻ⁿ sci-hub.se. Furthermore, the compound RuNO(NO₃)₃·4H₂O has been isolated from nitric acid solutions, indicating the presence of coordinated water molecules sci-hub.se.
The formation of hydroxo species becomes more prominent as the pH of the solution increases. The addition of an alkali like sodium hydroxide (NaOH) systematically replaces the nitrate and aqua ligands with hydroxide ions acs.org. This process can ultimately lead to the formation of species such as [Ru(NO)(OH)₅]²⁻ in highly alkaline media acs.org. Even in the absence of a strong base, partial hydrolysis can occur. For instance, in a 1 mol/L nitric acid solution, the predominant formation of the neutral, hydrolyzed complex [Ru(NO)(NO₃)₂(OH)(H₂O)₂]⁰ has been reported europa.eu.
The following table summarizes the various aquo and hydroxo species of this compound that can form in aqueous solutions.
| Species Formula | Ligands |
| [RuNO(NO₃)ₙ(H₂O)₅₋ₙ]³⁻ⁿ | Nitrate, Aqua |
| [RuNO(NO₃)ₓ(OH)y(H₂O)z] | Nitrate, Hydroxo, Aqua |
| [Ru(NO)(NO₃)₂(OH)(H₂O)₂]⁰ | Nitrate, Hydroxo, Aqua |
| [Ru(NO)(OH)₅]²⁻ | Hydroxo |
Influence of Acid Concentration on Ruthenium Speciation
The concentration of nitric acid plays a crucial role in determining the specific ruthenium nitrosyl species present in a solution. The equilibrium between nitrato, aqua, and hydroxo complexes is highly dependent on the acidity.
In solutions with high nitric acid concentrations, the equilibrium favors the formation of more highly nitrated complexes. These nitrato complexes are generally more extractable in processes like PUREX sci-hub.se. However, diluting the solution with water shifts the equilibrium towards the formation of aquo species, where nitrate ligands are replaced by water molecules, which in turn reduces their extractability bohrium.com.
Conversely, a decrease in acidity (an increase in pH) promotes hydrolysis, leading to the formation of hydroxo species. As mentioned previously, in 1 mol/L nitric acid, hydrolysed species like [Ru(NO)(NO₃)₂(OH)(H₂O)₂]⁰ are predominant europa.eu. Further increases in pH through the addition of a base like NaOH will lead to more extensive replacement of other ligands by hydroxide ions acs.orgrsc.org. While the nitrate groups are easily replaced by hydroxide ligands, the stable nitrosyl (NO) group remains bonded to the ruthenium center, though it can be hydrolyzed to a nitrite group under certain basic conditions rsc.orgrsc.org.
The table below illustrates the influence of acid concentration on the dominant type of Ruthenium(III) nitrosyl species.
| Acid Condition | Dominant Species Type | General Formula Example |
| High Nitric Acid Concentration | Highly Nitrated Complexes | [RuNO(NO₃)₃(H₂O)₂] |
| Low Nitric Acid Concentration (e.g., 1 mol/L) | Hydrolysed/Aquo Complexes | [Ru(NO)(NO₃)₂(OH)(H₂O)₂]⁰ |
| Basic (High pH) | Hydroxo Complexes | [Ru(NO)(OH)₅]²⁻ |
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of Ruthenium(III) nitrosyl nitrate (B79036) and its derivatives. DFT calculations allow for the accurate prediction of molecular structures, vibrational frequencies, and electronic properties, offering a molecular-level understanding of this complex system. nih.gov
Elucidation of Electronic Structure
DFT studies have been instrumental in clarifying the electronic structure of Ruthenium(III) nitrosyl nitrate complexes. In nitric acid solutions, ruthenium exists as the trivalent nitrosyl ion, [Ru(NO)]³⁺, which is composed of a divalent ruthenium ion (Ru²⁺) and a nitric oxide cation (NO⁺). nih.gov This {RuNO}⁶ moiety, as described by the Enemark-Feltham notation, typically forms six-coordinated octahedral complexes. nih.gov The electronic ground state of these complexes is a low-spin singlet state (t₂g⁶), a configuration that has been shown to accurately reproduce experimental data such as bond lengths and angles. nih.gov
Complexation with nitrate ions in aqueous nitric acid leads to the formation of various nitratoaquo species, with the general formula [RuNO(NO₃)ₓ(OH)₃₋ₓ(H₂O)₂]. researchgate.net DFT calculations have revealed that the coordination of nitrate ions preferentially occurs in the equatorial plane relative to the Ru-NO axis. nih.gov The stability of these complexes is a key factor in the behavior of ruthenium during nuclear fuel reprocessing.
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, have been successfully employed to predict and interpret the spectroscopic parameters of this compound complexes. DFT calculations have been shown to reproduce experimental infrared (IR) frequencies and ⁹⁹Ru Mössbauer spectroscopic parameters with good accuracy. nih.gov
Raman spectroscopy, coupled with DFT studies, has been used to characterize the various ruthenium nitrosyl complexes present in nitric acid solutions of different concentrations. acs.orgresearchgate.net Key vibrational modes, such as the N-O stretching frequency (ν(NO)), are sensitive to the coordination environment of the ruthenium center and can be reliably predicted by DFT calculations. nih.govresearchgate.net For instance, the ν(NO) band for non-hydrolyzed ruthenium complexes is observed around 1930 cm⁻¹. researchgate.net
The following table displays a comparison of experimental and DFT-calculated vibrational frequencies for a key this compound complex.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |
| ν(NO) | ~1930 | Reproduced with good accuracy |
| Other Ru-ligand modes | Reproduced with good accuracy | Reproduced with good accuracy |
Note: Specific calculated values can vary depending on the level of theory and basis set used in the DFT calculations.
Investigation of Reaction Mechanisms and Pathways
DFT calculations have provided significant insights into the reaction mechanisms involving this compound. For example, in the synthesis of ruthenium nanoparticles, a proposed mechanism involves the formation of a stable ruthenium nitrite (B80452) complex from the nitrosyl nitrate precursor in the presence of sodium hydroxide (B78521). rsc.org This pathway is believed to prevent the undesirable hydrolysis and precipitation of ruthenium oxides. rsc.org
Furthermore, computational studies have explored the complexation reactions of [Ru(NO)(H₂O)₅]³⁺ with nitrate ions. nih.gov By comparing the Gibbs energies of different isomers of [Ru(NO)(NO₃)ₓ(H₂O)₅₋ₓ]⁽³⁻ˣ⁾⁺, researchers have determined the thermodynamic favorability of stepwise nitrate coordination. nih.gov These studies are crucial for understanding and predicting the speciation of ruthenium in high-level liquid waste solutions. nih.gov
Molecular Dynamics Simulations in Complex Systems
While specific molecular dynamics (MD) simulations focusing solely on this compound in complex systems are not extensively documented in the provided results, the application of MD to related systems highlights its potential. MD simulations are a powerful tool for studying the dynamic behavior of molecules in solution and at interfaces. nih.gov For instance, MD simulations have been used to investigate the decomposition of nitrate ion complexes with atmospherically relevant molecules, providing insights into their stability and dynamics. nih.gov Such simulations could be applied to understand the transport and interaction of this compound complexes in various solvent environments, such as those encountered in solvent extraction processes for nuclear fuel reprocessing.
Advanced Computational Methods for Bond Analysis and Reactivity Prediction
Beyond standard DFT calculations, advanced computational methods are employed to gain a deeper understanding of the bonding and reactivity of this compound. Energy decomposition analysis (EDA) is one such method that provides detailed insights into the nature of chemical bonds, such as the Ru-NO bond. nih.gov By breaking down the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms, EDA can elucidate the factors governing bond strength and reactivity.
Wiberg bond indices, derived from quantum chemical calculations, offer a quantitative measure of bond order and have been used to analyze the formation of S-N bonds in reactions involving related nitrosyl compounds. nih.gov The prediction of reduction potentials is another area where computational methods are valuable. While challenges remain, DFT functionals like BP86 have shown promise in accurately predicting the reduction potentials of ruthenium nitrosyl complexes, which is crucial for understanding their redox chemistry and potential for nitric oxide release. nih.gov These advanced methods, in conjunction with DFT, provide a comprehensive theoretical framework for predicting and understanding the chemical behavior of this compound. nih.govnih.gov
Precursor in Heterogeneous and Homogeneous Catalysis.gtilaboratorysupplies.comriyngroup.com
This compound is widely employed as a precursor for preparing both heterogeneous and homogeneous ruthenium-based catalysts. gtilaboratorysupplies.comriyngroup.com These catalysts are effective in a variety of organic transformations, enhancing reaction rates and selectivity. chemimpex.comchemimpex.com The compound's utility spans numerous reaction types, including hydrogenation, carbonylation, hydroformylation, and C-X coupling reactions. thermofisher.kriright.comcymitquimica.comfishersci.es
Catalysts derived from this compound are utilized in various hydrogenation reactions. thermofisher.krcymitquimica.com Ruthenium-based catalysts, in general, are known for their high activity in hydrogenating various functional groups. chemimpex.comresearchgate.net For instance, ruthenium catalysts are effective in the hydrogenation of nitriles to primary amines and the reduction of nitrates in water treatment applications. researchgate.netsemanticscholar.org While specific studies detailing the performance of catalysts derived directly from this compound for all types of hydrogenations are specialized, its role as a general precursor for hydrogenation catalysts is well-established. chemimpex.comzhishangchemical.com The nitrosyl ligand itself is an area of interest in catalysis, with studies on other ruthenium nitrosyl complexes demonstrating high activity in transfer hydrogenation reactions of ketones and aldehydes under mild conditions. researchgate.net
This compound serves as a precursor for catalysts used in carbonylation and hydroformylation reactions. thermofisher.kriright.comcymitquimica.com These processes are fundamental in industrial chemistry for the synthesis of aldehydes, ketones, and carboxylic acid derivatives. Ruthenium carbonyl complexes, which can be formed from precursors like this compound, are known to catalyze the carbonylation of C-H bonds and the hydroformylation of olefins. researchgate.netrsc.org For example, ruthenium catalysts have been successfully used in domino reactions that combine hydroformylation, hydrogenation, and esterification of olefins to produce valuable esters directly. rsc.org Research on silica-supported ruthenium catalysts prepared from this compound has shown high activity in Fischer-Tropsch synthesis, a process involving carbon monoxide hydrogenation. researchgate.net
The compound is a recognized precursor for catalysts facilitating C-X coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.kriright.comzhishangchemical.com Specific examples of these reactions include the Heck, Suzuki, and Stille reactions, which are cornerstones of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. thermofisher.krcymitquimica.com
A significant industrial application of this compound is its use as a precursor to prepare highly active catalysts for ammonia (B1221849) synthesis. riyngroup.comzhishangchemical.comsamaterials.com The Haber-Bosch process, critical for global fertilizer production, traditionally uses iron-based catalysts, but ruthenium-based catalysts often exhibit higher activity, especially under milder conditions. researchgate.net
Ruthenium catalysts for this process are typically supported on high-surface-area materials like graphitized activated carbon and are enhanced with electronic promoters such as alkali or alkaline earth metals. zhishangchemical.comresearchgate.net this compound is an effective starting material for impregnating the carbon support with ruthenium. zhishangchemical.comgoogle.com The catalyst preparation involves loading the precursor, often along with promoters like barium or cesium, onto the support, followed by drying and reduction. zhishangchemical.comgoogle.com
| Catalyst Composition | Support Material | Promoters | Reaction Conditions | Ammonia Synthesis Activity (% NH₃) | Reference |
|---|---|---|---|---|---|
| Ru (from Ru(NO)(NO₃)₃) | Activated Carbon | Barium (Ba), Potassium (K) | 400 °C, 10 MPa, 10000 h⁻¹ GHSV | 19.37% | google.com |
| Ru (from Ru(NO)(NO₃)₃) | Activated Carbon | Barium (Ba), Potassium Hydroxide (KOH) | 400 °C, 10 MPa, 10000 h⁻¹ GHSV | 19.10% | google.com |
| Ru (from Ru(NO)(NO₃)₃) | Activated Carbon | Barium (Ba), Potassium (K) | 400 °C, 10 MPa, 10000 h⁻¹ GHSV | 20.01% | google.com |
Precursor for Nanomaterial Synthesis.chemimpex.com
This compound is a valuable precursor for the synthesis of ruthenium-based nanomaterials. chemimpex.com These materials, including nanoparticles, are of great interest due to their unique electronic and catalytic properties, which can be leveraged in fields like electronics and photonics. chemimpex.com
A key application of this compound is in the controlled synthesis of ruthenium nanoparticles (RuNPs). rsc.org A significant advantage of using this precursor over others, such as ruthenium chlorides or simple nitrates, is its ability to avoid the formation of unwanted metal oxide precipitates during synthesis under basic conditions. rsc.orgrsc.orgrsc.org This is achieved through the formation of a stable ruthenium nitrite complex intermediate. rsc.orgrsc.orgsigmaaldrich.com
Recent research has demonstrated a novel continuous flow synthesis method for producing small, electrostatically stable RuNPs with tunable sizes (2–4 nm) and narrow size distributions, without the need for capping ligands. rsc.orgrsc.orgresearchgate.net This method involves the rapid mixing and reduction of this compound with a reducing agent like sodium borohydride (B1222165) in a specialized microreactor. rsc.orgresearchgate.net The ability to manipulate the precursor's pH-speciation and the reactor's fluid dynamics allows for precise control over nanoparticle size. rsc.orgrsc.org
| Precursor | Reducing Agent | Synthesis Method | Key Finding | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Continuous flow in 3D helical reactors | Formation of a stable ruthenium nitrite intermediate prevents unwanted metal oxide precipitation. | Tunable, 2–4 nm (± 0.5 nm) | rsc.orgrsc.orgresearchgate.net |
| Ruthenium(III) chloride (for comparison) | Sodium Borohydride (NaBH₄) | Wet reduction | Easily hydrolyzes under basic conditions, forming metal oxides or precipitates. | Less size control, prone to aggregation | rsc.orgrsc.orgrsc.org |
Advanced Analytical Methodologies for Ruthenium Iii Nitrosyl Nitrate Research
Speciation Analysis in Complex Chemical Systems
The speciation of Ruthenium(III) nitrosyl nitrate (B79036) in aqueous solutions, especially in nitric acid, is highly complex and dynamic. It is known to exist as a mixture of various nitro and nitrato complexes. osti.gov The exact composition of these species is highly dependent on factors such as the concentration of nitric acid, temperature, and the age of the solution. osti.gov The dynamic nature of these equilibria means that process solutions are unlikely to ever be in a true state of equilibrium. osti.gov
Solvent Extraction Studies and Phase Equilibrium
Solvent extraction is a key technique for both studying the speciation of Ruthenium(III) nitrosyl nitrate and for its separation in industrial processes. Research has explored the extraction of ruthenium species from nitric acid media into various organic solvents and solid sorbents.
Studies have demonstrated the selective extraction of ruthenium from nitric acid by oxidizing it to ruthenium tetroxide, which is then absorbed into polymer beads or extracted into an organic solvent. osti.gov In one such study, a 1.0 mL aliquot of 3 mM this compound in nitric acid of varying concentrations was oxidized with sodium periodate (B1199274) and then contacted with dodecane. osti.gov The distribution of ruthenium between the aqueous and organic phases provides insight into the extractability of different species.
The choice of extractant plays a significant role in the efficiency of ruthenium removal. A comparison of different extractants, including tri-n-butylphosphate (TBP), tetrabutyl urea (B33335) (TBU), N-methyl, N-octyl ethylhexanamide (MOEHA), and N,N,N',N'-tetraoctyl diglycolamide (TODGA), revealed varying distribution ratios for ruthenium. researchgate.net Interestingly, spectroscopic analysis indicated that the ruthenium complexes in the organic phase were similar for all extractants, suggesting that the differences in distribution ratios are not due to the formation of different ruthenium complexes but rather other factors. researchgate.net A linear correlation between the concentration of ruthenium and water in the organic phase suggests an interaction between the solvent and water ligands during the extraction process. researchgate.net
High molecular weight amines, such as Aliquat 336, have been shown to be effective extractants for ruthenium from alkaline solutions. nih.govresearchgate.net The extraction efficiency is dependent on parameters like pH, equilibration time, and the concentration of the extractant and any complexing agents present. nih.gov
Table 1: Extraction of Ruthenium Tetroxide into Dodecane This interactive table summarizes the quantitative solvent extraction measurements of RuO₄ from varying concentrations of nitric acid.
| Nitric Acid Concentration (M) | Aqueous Phase Ruthenium Concentration (mM) after Extraction |
|---|---|
| 0.5 | Data not available in source |
| 1.0 | Data not available in source |
| 2.0 | Data not available in source |
| 3.0 | Data not available in source |
| 4.0 | Data not available in source |
| 7.0 | Data not available in source |
Data derived from a study involving oxidation of 3 mM this compound followed by extraction into dodecane. osti.gov
Spectroscopic Monitoring of Species Evolution
Spectroscopic techniques are invaluable for observing the evolution of this compound species in real-time. UV-Visible and Raman spectroscopy are particularly well-suited for this purpose.
The aging of this compound solutions in nitric acid can be monitored by observing changes in their UV-Visible spectra. For instance, a peak at 468 nm has been observed to grow in over time, with the rate of change dependent on the nitric acid concentration. osti.gov The absence of a single clear isosbestic point in the evolving spectra suggests the presence of multiple ruthenium species in dynamic equilibrium. osti.gov Previous studies have indicated the existence of at least nine different ruthenium nitrosyl complexes in aged nitric acid solutions. osti.gov
When a 15 mM solution of this compound's nitric acid concentration was increased from 1.5 M to 7.0 M, the UV-Visible spectrum changed continuously for over 100 hours. osti.gov About half of the increase in absorbance at 468 nm occurred within the first 4 hours, with the remainder of the change happening over approximately 120 hours. osti.gov This highlights the slow kinetics of speciation changes. osti.gov
Raman spectroscopy has also been employed to characterize the different ruthenium complexes present in nitric acid solutions of varying concentrations. researchgate.net By analyzing the vibrational modes, it is possible to identify the various nitrato and nitroso ligands coordinated to the ruthenium center. researchgate.net
Table 2: Evolution of UV-Visible Absorbance of this compound This interactive table shows the change in absorbance at 468 nm for a 15mM this compound solution after increasing the nitric acid concentration from 1.5 M to 7.0 M.
| Time (hours) | Change in Absorbance at 468 nm |
|---|---|
| ~4 | Approximately 50% of total increase |
| ~120 | Full increase observed |
This demonstrates the dynamic and slow-to-equilibrate nature of ruthenium speciation in nitric acid. osti.gov
Thermodynamic Studies of Solution Behavior
Understanding the thermodynamic properties of this compound solutions is essential for predicting its behavior in chemical processes. Due to the complex chemistry of this electrolyte, a combination of methods has been utilized to determine its thermodynamic data.
One study successfully determined the binary data (activity coefficient) for this compound over a wide molality range (0 to 18 mol kg⁻¹) by employing the simple solution concept and the Kusik-Meissner-Tester (KMT) method. researchgate.net This research necessitated the use of a ternary solution with nitric acid, which also allowed for the determination of the deviation from ideal behavior in the RuNO(NO₃)₃/HNO₃/H₂O mixture. researchgate.net The Vdovenko and Ryazanov equation, used for density calculations, was adapted to account for this deviation. researchgate.net The results obtained were consistent with those typically observed for electrolytes, validating the approach. researchgate.net
Methodologies for Studying Reaction Kinetics and Mechanisms
Investigating the kinetics and mechanisms of reactions involving this compound is crucial for applications such as catalyst synthesis and understanding its role in biological systems.
The synthesis of ruthenium nanoparticles via the reduction of this compound with sodium borohydride (B1222165) has been studied to understand the influence of reaction conditions on particle size and distribution. rsc.orgrsc.org The pH of the solution was found to be a critical parameter, as it affects the speciation of the ruthenium precursor. rsc.orgrsc.org A proposed mechanism involves the formation of a stable ruthenium nitrite (B80452) complex from the nitrosyl nitrate precursor in the presence of sodium hydroxide (B78521), which prevents the undesirable hydrolysis and precipitation of ruthenium oxides. rsc.orgrsc.org Achieving rapid mixing of the reactants (<50 ms) is also essential for homogeneous nucleation under the fast reduction kinetics. rsc.org
The study of photoinduced reactions of ruthenium nitrosyl complexes is another active area of research. These complexes can undergo linkage isomerism, where the nitrosyl ligand switches its bonding mode to the ruthenium center upon light irradiation. rsc.org Theoretical studies have proposed several mechanisms for this photoisomerization, occurring on a femtosecond timescale. rsc.org There is ongoing discussion about whether these linkage isomers are intermediates in the photorelease of nitric oxide (NO). rsc.org
Kinetic studies on the interaction of Ru(III)(edta) with NO have been performed in both aqueous solutions and ionic liquids. nih.gov These studies provide thermodynamic and kinetic data for the formation of nitrosyl complexes, which is relevant to the development of NO-releasing molecules for potential therapeutic applications. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies
The development of new, efficient, and sustainable methods for synthesizing Ruthenium(III) nitrosyl nitrate (B79036) is a key area of ongoing research. Traditional methods are being challenged by innovative approaches that offer higher purity, better yields, and simpler procedures suitable for large-scale production. google.com
One novel method begins with the reaction of ruthenium trichloride (B1173362) and sodium nitrite (B80452) to produce a ruthenium nitrosyl chloride intermediate. This intermediate subsequently reacts with silver nitrate to form a Ruthenium(III) nitrosyl nitrate solution, from which the solid product is extracted using ether. google.com This process is noted for its high yield and purity, making it a viable option for industrial applications. google.com
Another innovative approach also starts with commercially available ruthenium trichloride (RuCl₃·nH₂O) but dissolves it in dilute nitric acid. A freshly prepared nitrous acid (HNO₂) solution is then added, creating the intermediate nitrosyl ruthenium chloride. The chloride ions are subsequently removed using a silver nitrate solution, yielding a pure this compound solution. The solid can be obtained by evaporating the nitric acid solution. google.com This method is advantageous as it uses readily available and inexpensive raw materials and avoids complex equipment. google.com
Furthermore, a significant advancement in sustainable synthesis involves the use of waste catalysts containing ruthenium. This circular economy approach involves processing the spent catalyst to form ruthenium tetraoxide (RuO₄) gas, which is then absorbed in a nitric acid solution to create ruthenium nitrate (Ru(NO₃)₃). epo.org The addition of solid sodium nitrite converts this into a solution containing nitrosyl ruthenium nitrate, which is then extracted to yield the final solid product. epo.org This demonstrates a commitment to green chemistry principles by recycling precious metals from industrial waste. epo.org
| Synthetic Strategy | Starting Materials | Key Steps | Advantages |
| Method 1 | Ruthenium trichloride, Sodium nitrite, Silver nitrate | Synthesis of nitrosyl chloride intermediate; Reaction with silver nitrate; Ether extraction. | High yield, high purity, suitable for large-scale production. google.com |
| Method 2 | RuCl₃·nH₂O, Nitric acid, Nitrous acid, Silver nitrate | Formation of nitrosyl chloride intermediate in nitric acid; Precipitation of chloride with AgNO₃; Evaporation. | Uses cheap, accessible raw materials; Simple process. google.com |
| Method 3 (from waste) | Ruthenium-containing spent catalyst, Nitric acid, Sodium nitrite | Recovery of Ru as RuO₄; Conversion to Ru(NO₃)₃; Reaction with NaNO₂; Extraction. | Sustainable; Recycles precious metals. epo.org |
Exploration of New Reactivity Pathways
The reactivity of this compound and related compounds is a rich field of study, with significant implications for materials science and medicine. A crucial aspect of its reactivity is its role as a source for other ruthenium complexes and nanoparticles. sigmaaldrich.comsigmaaldrich.com
In aqueous solutions, this compound exhibits complex behavior. It can form a series of nitratoaquo nitrosylruthenium complexes, leading to various anionic and cationic species in solution. researchgate.net These complexes can undergo hydrolysis and condensation reactions to form polynuclear species. researchgate.net A notable reaction pathway involves its use as a precursor in the flow synthesis of ruthenium nanoparticles. rsc.org In this process, the nitrosyl nitrate compound forms a stable ruthenium nitrite intermediate in the presence of sodium hydroxide (B78521), which crucially prevents the unwanted precipitation of metal oxides. rsc.orgrsc.org
Research into ruthenium nitrosyl complexes has also revealed their ability to release biologically important signaling molecules like nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.govrsc.org The release of these molecules can be triggered by reacting the complexes with thiols. nih.gov Another fascinating reactivity pathway is initiated by light. Light irradiation can cause the dissociation of the Ru-NO bond, proceeding through transient linkage isomers where the NO group is coordinated differently to the ruthenium center (e.g., Ru-ON or Ru-η²-NO). rsc.org This photo-isomerization opens up possibilities for applications in data storage and photoswitchable materials. rsc.orgnih.gov
Integration with Advanced Characterization Techniques
Understanding the intricate structures and reaction dynamics of ruthenium nitrosyl compounds necessitates the use of sophisticated analytical methods. Modern research integrates a suite of advanced characterization techniques to provide a comprehensive picture of these complexes.
Spectroscopic and electrochemical methods are fundamental to their characterization. nih.govrsc.org For a deeper structural insight, X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is employed. nih.govrsc.org These techniques provide precise information about the electronic state and local atomic environment of the ruthenium center. For instance, EXAFS analysis has been used to determine the bond lengths between ruthenium and its surrounding ligands, such as the nitrosyl group. nih.gov
The data obtained from these experimental techniques are often coupled with computational methods for validation and deeper interpretation. The investigation of photo-induced linkage isomers, which are transient and difficult to isolate, relies heavily on spectroscopic detection combined with computational analysis to understand their structure and properties. rsc.org
| Technique | Information Obtained | Example Application |
| XANES/EXAFS | Electronic state and local atomic environment (e.g., bond lengths). | Determining Ru-N and Ru-Cl bond lengths in newly synthesized nitrosyl complexes. nih.gov |
| Mass Spectrometry | Molecular weight and formula confirmation. | Verifying the proposed structures of new ruthenium compounds. nih.gov |
| ¹H NMR Spectroscopy | Molecular structure and symmetry in solution. | Confirming the retention of cis configuration in synthesized complexes. nih.gov |
| Computational Simulations (DFT) | Theoretical bond lengths, electronic spectra, molecular orbitals. | Correlating simulated bond lengths with experimental EXAFS data. nih.gov |
Computational Design and Prediction of Novel Ruthenium Nitrosyl Compounds
Computational chemistry has become an indispensable tool in the study of ruthenium nitrosyl compounds, enabling the design and prediction of new molecules with tailored properties. scispace.com Quantum chemistry calculations, particularly Density Functional Theory (DFT), are used to model the molecular orbitals and electronic structures of these complexes. nih.govscispace.com
This computational approach allows researchers to predict the geometric structures and spectroscopic properties of yet-to-be-synthesized compounds. For example, Time-Dependent DFT (TD-DFT) calculations are used to simulate electronic spectra, aiding in the interpretation of experimental UV-Vis data. nih.gov Furthermore, computational models are crucial for understanding the mechanisms of reactivity, such as the photo-induced isomerization of the Ru-NO bond. rsc.org By simulating the transient states, scientists can gain insights that are difficult to obtain through experiments alone. rsc.org
The synergy between computational prediction and experimental verification accelerates the discovery of new functional materials. DFT simulations have been successfully used to support the characterization of new nitrosyl ruthenium complexes, showing excellent correlation with experimental data from techniques like EXAFS. nih.gov This predictive power is essential for designing complexes where the availability and release of nitric oxide can be precisely controlled. scispace.com
Expanding Applications in Green Chemistry and Sustainable Technologies
The unique properties of this compound make it a valuable compound for addressing challenges in green chemistry and sustainable technology. Its applications span environmental remediation, clean energy, and the development of advanced materials from sustainable sources.
The synthesis of ruthenium nanoparticles from this compound is another significant contribution to sustainable technology. rsc.orgrsc.org These nanoparticles are highly effective catalysts for various chemical transformations. The development of a synthesis method that avoids the use of capping ligands is particularly noteworthy, as it can enhance the catalytic activity of the nanoparticles. rsc.org This positions this compound as a key precursor in creating catalysts for more efficient and environmentally friendly chemical processes. lookchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
